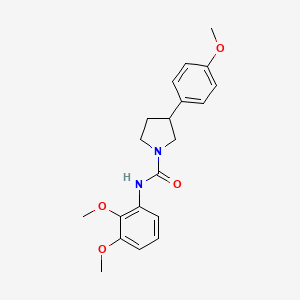

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-24-16-9-7-14(8-10-16)15-11-12-22(13-15)20(23)21-17-5-4-6-18(25-2)19(17)26-3/h4-10,15H,11-13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIWJQUINAFDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives with Methoxy Substituents

Chalcone derivatives, such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, share methoxy-substituted aromatic systems with the target compound. These chalcones demonstrated 10.94–50% inhibition of the Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR) interaction, with the 4-methoxyphenyl-substituted analog showing the highest activity (50%) . Key differences include:

- Backbone structure : Chalcones feature an α,β-unsaturated ketone, while the target compound has a saturated pyrrolidine ring.

- Substituent positioning : The 2,3-dimethoxyphenyl group in the target compound aligns with chalcone derivatives bearing similar substituents, which showed moderate inhibition (31.58%) .

- Functional groups: The amino group in chalcones enhances electrostatic interactions with PfFNR, a feature absent in the target compound.

Pyrrolidine Carboxamide Derivatives

The compound (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (patented in 2024) shares the pyrrolidine-carboxamide core with the target compound but differs in substituents:

- Biological relevance : While the target compound lacks reported activity, the patented analog’s structural complexity suggests optimization for solubility and target engagement .

Benzothiazole-Based Carboxamides

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea (from EP3348550A1) feature methoxy and trifluoromethyl groups but diverge in core structure:

- Electron-withdrawing groups : The trifluoromethyl group in benzothiazoles may enhance metabolic stability compared to the target compound’s methoxy groups .

- Urea vs.

Isoquinoline Alkaloid Analogs

The crystal structure of 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate highlights the role of methoxy groups in stabilizing aromatic interactions. Like the target compound, it contains multiple methoxy-substituted phenyl rings but incorporates a charged ammonium center for enhanced solubility .

Key Structural and Functional Insights

- Methoxy Positioning : The 2,3-dimethoxyphenyl group in the target compound is less common in bioactive analogs than 3,4- or 4-methoxy configurations, which may limit steric hindrance in binding pockets .

- Pyrrolidine vs. Heterocyclic Cores : Pyrrolidine’s conformational flexibility may offer advantages over rigid chalcone or benzothiazole backbones in target adaptation .

- Absence of Ionizable Groups: Unlike the chalcones with amino groups or the isoquinoline analog with an ammonium center, the target compound’s neutral carboxamide may reduce electrostatic interactions but improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.